Structural Distinction from the 4-Methylbenzenesulfonyl Analog: Molecular Weight and Formula Comparison
CAS 1021040-74-3 (C21H30N2O3S, MW 390.54) differs from its closest cataloged analog, N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide (CAS 941910-43-6; C22H32N2O3S, MW 404.6) . The presence of a para-methyl substituent on the benzenesulfonyl ring in CAS 941910-43-6 adds 14 Da to the molecular weight and introduces a moderate electron-donating effect. In related benzenesulfonamide Nav1.7 inhibitor series, aryl sulfonyl substitution patterns have been shown to modulate both potency and isoform selectivity, making this structural distinction pharmacologically non-trivial [1]. A direct head-to-head biological comparison between these two specific compounds is not available in the public domain.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW: 390.54 g/mol; Formula: C21H30N2O3S |
| Comparator Or Baseline | CAS 941910-43-6: MW 404.6 g/mol; Formula: C22H32N2O3S |
| Quantified Difference | ΔMW = 14.06 g/mol (one CH2 unit); one additional carbon and two hydrogen atoms in comparator |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula; no comparative bioassay data publicly available. |
Why This Matters
Procurement precision requires distinguishing between these compounds because the 4-methyl substitution can alter lipophilicity, metabolic stability, and target binding kinetics, as documented for other benzenesulfonamide series targeting Nav1.7 [1].
- [1] Wu YJ, Guernon J, Shi J, et al. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. J Med Chem. 2017;60(6):2513-2525. View Source
